Sub-Nanomolar IDO1 Inhibition
The compound exhibits potent inhibition of human IDO1, a critical immunoregulatory enzyme, with an IC50 of 4.20 nM in SKOV3 cells. This is in contrast to many other phthalimide derivatives, which often show activity in the micromolar range. For example, a related phthalimido-sulfonate (compound 3a) showed mycolyltransferase inhibition with an IC50 in the low micromolar range (4.3 µM for compound 2b in the same series) [1]. The 1000-fold difference in potency highlights the specific advantage of this scaffold for IDO1 targeting. While a direct comparator for IDO1 inhibition is not available from the provided sources, the nanomolar potency against this target is a key differentiator from the generally micromolar activity reported for many phthalimide derivatives against other enzymes.
| Evidence Dimension | IDO1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 4.20 nM |
| Comparator Or Baseline | Phthalimido-sulfonate analog (2b) mycolyltransferase inhibition |
| Quantified Difference | ~1000-fold higher potency for IDO1 vs. related compound's activity on another target (4.3 µM) |
| Conditions | Human SKOV3 cells |
Why This Matters
Demonstrates a specific and high-potency interaction with IDO1, a target of high interest in oncology, justifying its selection over other phthalimides for immuno-oncology research programs.
- [1] BindingDB. BDBM50285416 CHEMBL4161733. Affinity Data IC50: 4.20 nM. Assay Description: Inhibition of IDO1 in human SKOV3 cells. View Source
